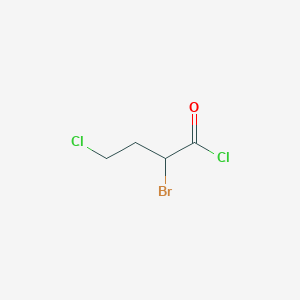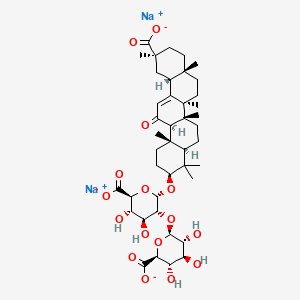
3-Acetyl-5-bromo-4-hydroxybenzoic acid
Übersicht
Beschreibung
3-Acetyl-5-bromo-4-hydroxybenzoic acid is a chemical compound with the molecular formula C9H7BrO4 . It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid . This compound can be used in methods to treat epilepsy .
Synthesis Analysis
The synthesis of 3-Acetyl-4-hydroxybenzoic acid can be achieved by the Fries rearrangement of 4-acetoxybenzoic acid (1 mol) with aluminium chloride (3.3 mol) at 150–155° for 1 hour (24%) .Molecular Structure Analysis
The molecular structure of 3-Acetyl-5-bromo-4-hydroxybenzoic acid consists of a benzene ring substituted with acetyl, bromo, and hydroxy groups . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
3-Acetyl-5-bromo-4-hydroxybenzoic acid is involved in various chemical synthesis and reaction processes. For instance, electrophilic substitution reactions of 4-hydroxybenzo[b]thiophen, a related compound, are significant in forming 5-substituted products under certain conditions, such as formylation and bromination (Clarke, Scrowston, & Sutton, 1973). Additionally, derivatives of 4-hydroxybenzoic acid, including 3-bromo-, 3:5-dibromo-, and other substitution products, have been prepared, highlighting the compound's versatility in organic synthesis (Cavill, 1945).
Polymer Synthesis
3-Acetyl-5-bromo-4-hydroxybenzoic acid plays a role in polymer synthesis. For example, 4-acetoxybenzoic acid (PABA), closely related to our compound of interest, is used as a monomer in the polymerization of thermotropic polymers, highlighting its importance in high-temperature polymer applications (Vora, Biernacki, Crouse, & Swartling, 2003). The study of pseudopolymorphs of hydroxybenzoic acid derivatives, like 3-Acetyl-5-bromo-4-hydroxybenzoic acid, is crucial in understanding their self-assembly in solid lattices, which is significant for materials science and engineering (Jayaraman, Balasubramaniam, & Valiyaveettil, 2004).
Medicinal Chemistry and Pharmacology
In medicinal chemistry, derivatives of hydroxybenzoic acids, including 3-Acetyl-5-bromo-4-hydroxybenzoic acid, are explored for their potential biological activities. For example, novel 3-Hydroxy benzoic acid derivatives exhibit antibacterial activity, indicating the compound's potential in developing new drug candidates (Satpute, Gangan, & Shastri, 2018). Moreover, 4-hydroxybenzoic acid-based inhibitors have been studied for their antiproliferative and proapoptotic activities in cancer therapies, underscoring the importance of hydroxybenzoic acid derivatives in oncology research (Seidel, Schnekenburger, Dicato, & Diederich, 2014).
Biochemistry and Enzymatic Studies
Enzymatic studies involving hydroxybenzoic acid derivatives reveal their role in biochemical processes. Arylamine N-Acetyltransferase in Streptomyces griseus, for example, acetylates exogenous 3-amino-4-hydroxybenzoic acid, illustrating the compound's relevance in microbial metabolism and potentially in xenobiotic compound processing (Suzuki, Ohnishi, & Horinouchi, 2006).
Zukünftige Richtungen
The future directions for research on 3-Acetyl-5-bromo-4-hydroxybenzoic acid could include further exploration of its potential therapeutic uses, particularly in the treatment of epilepsy . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.
Eigenschaften
IUPAC Name |
3-acetyl-5-bromo-4-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO4/c1-4(11)6-2-5(9(13)14)3-7(10)8(6)12/h2-3,12H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLBJBGIMISYKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)C(=O)O)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-5-bromo-4-hydroxybenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3R)-3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B3280298.png)




![{3-Iodo-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanol](/img/structure/B3280332.png)
![1-{3-Iodo-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanamine](/img/structure/B3280340.png)






